molecular formula C32H56N4O6S B1447166 H-Cys(farnesyl)-Val-Ile-Ser-OH CAS No. 287918-93-8

H-Cys(farnesyl)-Val-Ile-Ser-OH

Numéro de catalogue: B1447166
Numéro CAS: 287918-93-8
Poids moléculaire: 624.9 g/mol
Clé InChI: KZIYGUZDIUJJKD-JJUKLNJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H-Cys(farnesyl)-Val-Ile-Ser-OH is a useful research compound. Its molecular formula is C32H56N4O6S and its molecular weight is 624.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential
H-Cys(farnesyl)-Val-Ile-Ser-OH is particularly relevant in the development of therapies targeting cancer and neurodegenerative diseases. The farnesyl group enhances the compound's ability to interact with biological membranes, facilitating the delivery of therapeutic agents.

  • Cancer Treatment : The farnesylation of cysteine residues is crucial for the activity of oncogenic proteins, such as Ras. Inhibitors targeting farnesyl protein transferase (FPT) have been explored as potential anticancer agents, with this compound serving as a model compound for these studies .
  • Neuroprotection : Research indicates that peptides similar to this compound exhibit neuroprotective effects. These peptides may modulate signaling pathways involved in neuronal survival, offering potential therapeutic strategies for conditions like Alzheimer's disease .

Biotechnology

Peptide-Based Drug Delivery Systems
The incorporation of lipidation (such as farnesylation) into peptides enhances their stability and bioavailability, making them suitable for drug delivery applications.

  • Targeted Delivery : this compound can be engineered to deliver drugs specifically to cancer cells by exploiting the farnesylation mechanism, which is often upregulated in malignant cells .
  • Vaccine Development : The peptide's structure can be modified to enhance immunogenicity, making it a candidate for vaccine development against infectious diseases .

Material Science

Peptide-Based Materials
The unique properties of this compound allow it to be utilized in creating novel materials.

  • Sensors : Peptides with farnesyl modifications can be used in biosensors due to their ability to interact with specific biomolecules. This application is particularly relevant in the detection of disease markers .
  • Biocompatible Materials : The compound's biocompatibility makes it suitable for use in biomedical devices, where it can promote cell adhesion and growth .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Benefit
Medicinal ChemistryCancer treatmentTargeting FPT to inhibit oncogenic pathways
NeuroprotectionModulating neuronal signaling pathways
BiotechnologyDrug delivery systemsEnhanced stability and bioavailability
Vaccine developmentIncreased immunogenicity
Material ScienceSensorsInteraction with biomolecules
Biocompatible materialsPromoting cell adhesion

Case Studies

  • Farnesylation in Cancer Therapy : A study demonstrated that inhibiting farnesyl protein transferase significantly reduced tumor growth in xenograft models. This compound was used to elucidate the mechanism by which farnesylation affects Ras signaling pathways .
  • Neuroprotective Peptides : Research on cysteine-containing peptides revealed their potential in protecting neurons from oxidative stress. This compound was highlighted for its antioxidant properties, contributing to neuronal survival under stress conditions .
  • Peptide Sensors Development : A project focused on developing biosensors using lipidated peptides demonstrated that this compound could effectively bind to specific biomarkers, enhancing detection sensitivity in clinical diagnostics .

Analyse Des Réactions Chimiques

Farnesyltransferase (PFTase) Recognition

H-Cys(farnesyl)-Val-Ile-Ser-OH serves as a substrate analog for PFTase kinetic studies. Fluorescence-based assays reveal:

ParameterValueConditionsSource
Kₘ (FPP)140 nM50 µM ZnCl₂, pH 7.5
kₐₜ0.5 s⁻¹25°C, 0.04% n-dodecyl-ß-D-maltoside
Fluorescence shift565 nm → 515 nmPost-farnesylation

Mechanism: PFTase transfers farnesyl pyrophosphate (FPP) to the cysteine thiol, enhancing hydrophobicity and membrane binding .

Rce1 Protease Cleavage

The farnesylated peptide undergoes proteolytic processing by Rce1, a prenyl-dependent protease:

ConditionOutcomeAssay DetailsSource
Yeast membranes (Rce1 source)Cleavage at C-terminal cysteineCPG bead immobilization, fluorescence monitoring
pH 7.5, 37°CComplete hydrolysis in <60 minSDS-PAGE/MALDI-TOF validation

Biological Relevance: Rce1 cleavage is critical for activating Ras-family proteins in oncogenic signaling .

Oxidation

The cysteine thiol undergoes oxidation under aerobic conditions:

Oxidizing AgentProductConditionsSource
O₂ (ambient)Disulfide dimerpH >7, RT
H₂O₂Sulfonic acid derivatives10 mM, 1 h

Mitigation: Storage at -20°C under inert gas (N₂/Ar) prevents oxidation .

Base-Induced Elimination

Under strong basic conditions (e.g., 20% piperidine):

ConditionProductSide ReactionsSource
Piperidine/DMFDehydroalanine (Dha)Michael addition with amines
pH >10Thiolate intermediateRacemization at Cys

Synthesis Impact: Trt protection suppresses elimination during SPPS .

Solubility and Storage

PropertyValueConditionsSource
Solubility50 mM in DMSORT, sonication
Stability>6 months-20°C, desiccated
Acidic HydrolysisDegrades in TFA>2 h, RT

Q & A

Basic Question: What synthetic strategies are recommended for generating H-Cys(farnesyl)-Val-Ile-Ser-OH, and how can purity be optimized?

Answer:
The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:

  • Farnesyl incorporation : Use pre-farnesylated cysteine derivatives like Fmoc-Cys(farnesyl)-OH to introduce the lipid moiety. This avoids post-synthetic modification challenges .
  • Coupling optimization : Activate amino acids with HBTU/HOBt or PyBOP to enhance coupling efficiency, especially for sterically hindered residues like isoleucine (Ile).
  • Cleavage and purification : Employ TFA-based cleavage cocktails (e.g., TFA:thioanisole:water, 95:3:2) to remove protecting groups. Purify via reverse-phase HPLC (C18 column) with gradient elution (5–95% acetonitrile/water + 0.1% TFA) to achieve >95% purity .

Basic Question: What analytical techniques are critical for verifying the structure and farnesyl modification of this peptide?

Answer:

  • Mass spectrometry (MS) : Use high-resolution LC-MS/MS to confirm molecular weight and fragmentation patterns. The farnesyl group (C15H25) contributes a mass shift of ~204 Da, detectable in positive-ion mode .
  • NMR spectroscopy : Analyze 1H- and 13C-NMR spectra to resolve farnesyl-specific signals (e.g., allylic protons at δ 5.1–5.4 ppm) and confirm thioether linkage to cysteine .
  • Circular dichroism (CD) : Assess secondary structure stability in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) to validate lipidated peptide folding .

Advanced Question: How can researchers investigate the functional role of the farnesyl group in peptide-membrane interactions?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers (e.g., POPC:cholesterol) on sensor chips to measure binding kinetics of the farnesylated peptide versus non-lipidated controls .
  • Fluorescence anisotropy : Label the peptide with a fluorophore (e.g., FITC) and monitor rotational mobility changes upon binding to liposomes containing Ras-binding domains .
  • Molecular dynamics (MD) simulations : Model the peptide in lipid bilayers (e.g., CHARMM36 force field) to predict membrane insertion depth and farnesyl conformation .

Advanced Question: How should contradictory data on farnesyltransferase inhibition by similar peptides be resolved?

Answer:

  • Orthogonal assays : Compare results from in vitro enzymatic assays (e.g., FPPS activity measured via radioactive FPP incorporation ) with cellular assays (e.g., Ras localization via confocal microscopy ).
  • Dose-response validation : Test peptide concentrations spanning 3–4 orders of magnitude to rule out off-target effects at high doses .
  • Structural analogs : Synthesize peptides with truncated farnesyl or altered C-terminal sequences (e.g., Ser→Ala) to isolate structural determinants of inhibition .

Advanced Question: What methodologies are used to study enzymatic farnesylation of cysteine in vitro?

Answer:

  • Enzyme kinetics : Incubate peptide substrates with recombinant farnesyltransferase (FTase), Mg²⁺/Zn²⁺ cofactors, and ³H-labeled farnesyl pyrophosphate (FPP). Quantify radiolabel incorporation via scintillation counting .
  • Competitive inhibition assays : Use FTase inhibitors (e.g., R115777) as positive controls to validate assay specificity .
  • HPLC-MS monitoring : Track farnesylation efficiency by comparing retention times and mass shifts of modified vs. unmodified peptides .

Basic Question: How can researchers ensure stability of this compound in biological assays?

Answer:

  • Storage conditions : Lyophilize the peptide and store at −80°C under argon to prevent oxidation of the farnesyl group .
  • Buffer optimization : Use degassed buffers with antioxidants (e.g., 1 mM TCEP) and non-ionic detergents (e.g., 0.01% DDM) to maintain solubility and reduce aggregation .
  • Stability monitoring : Perform periodic LC-MS checks over 24–72 hours in assay conditions to detect degradation (e.g., de-farnesylation or hydrolysis) .

Advanced Question: What experimental designs are suitable for probing the peptide’s interaction with oncogenic signaling proteins like Ras?

Answer:

  • Pull-down assays : Incubate the peptide with cell lysates expressing GFP-tagged Ras. Capture complexes using glutathione beads (if GST-tagged) and analyze via Western blot .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics between the peptide and Ras GDP/GTP states to assess affinity and stoichiometry .
  • Cell-free systems : Reconstitute Ras signaling pathways in liposomes containing the peptide and quantify GTPase activation via malachite green phosphate assays .

Propriétés

Numéro CAS

287918-93-8

Formule moléculaire

C32H56N4O6S

Poids moléculaire

624.9 g/mol

Nom IUPAC

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C32H56N4O6S/c1-9-24(8)28(31(40)34-26(18-37)32(41)42)36-30(39)27(21(4)5)35-29(38)25(33)19-43-17-16-23(7)15-11-14-22(6)13-10-12-20(2)3/h12,14,16,21,24-28,37H,9-11,13,15,17-19,33H2,1-8H3,(H,34,40)(H,35,38)(H,36,39)(H,41,42)/b22-14+,23-16+/t24-,25-,26-,27-,28-/m0/s1

Clé InChI

KZIYGUZDIUJJKD-JJUKLNJBSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)N

SMILES canonique

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)N

Séquence

XVIS

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.